

evaluating the cost-effectiveness of rosuvastatin compared to other statins in research settings

Author: BenchChem Technical Support Team. **Date:** December 2025

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The Cost-Effectiveness of Rosuvastatin: A Comparative Analysis for Researchers

In the landscape of lipid-lowering therapies, the choice of a statin is often guided by a balance of efficacy, safety, and cost. For researchers and drug development professionals, understanding the comparative cost-effectiveness of these agents is crucial for informing clinical trial design, pharmacoeconomic modeling, and strategic decision-making. This guide provides an objective comparison of **rosuvastatin**'s cost-effectiveness against other commonly prescribed statins, supported by data from key research studies.

Executive Summary

Rosuvastatin has consistently demonstrated a high degree of efficacy in reducing low-density lipoprotein cholesterol (LDL-C).^{[1][2]} Economic analyses, often conducted from the perspective of various national healthcare systems, have largely indicated that this efficacy translates into favorable cost-effectiveness, particularly when considering the cost per percentage reduction in LDL-C and the cost per patient achieving guideline-recommended cholesterol goals. Multiple studies have shown **rosuvastatin** to be more effective and, in many scenarios, either dominant (more effective and less costly) or cost-effective compared to atorvastatin, simvastatin, and pravastatin.^{[1][3][4][5][6][7]}

Comparative Efficacy and Cost-Effectiveness: A Data-Driven Overview

The following tables summarize quantitative data from pivotal studies comparing the cost-effectiveness of **rosuvastatin** with other statins. These studies employ various metrics, including the incremental cost-effectiveness ratio (ICER) and cost per defined clinical outcome.

Table 1: Cost-Effectiveness Based on LDL-C Reduction and Goal Attainment

Statin Comparison	Key Outcome Measure	Result	Country/Perspective	Source
Rosuvastatin 10 mg vs. Atorvastatin 10 mg	Cost per 1% reduction in LDL-C	Rosuvastatin: €1.85, Atorvastatin: €2.37	Europe	[4]
Rosuvastatin 10 mg vs. Atorvastatin 10 mg	Cost per patient to European LDL-C goal	Rosuvastatin: €130.18, Atorvastatin: €242.44	Europe	[4]
Rosuvastatin 10 mg vs. Atorvastatin 10 mg	Cost per patient to NCEP ATP III goal	Rosuvastatin: \$115, Atorvastatin: \$163	USA	[4]
Rosuvastatin vs. Atorvastatin & Simvastatin	Annualized treatment cost	Rosuvastatin: \$934, Atorvastatin: \$1050, Simvastatin: \$1545	USA	[5][7]
Rosuvastatin vs. Atorvastatin & Simvastatin	% LDL-C reduction (adjusted)	Rosuvastatin: 37%, Atorvastatin: 28%, Simvastatin: 27%	USA	[5][7]
Rosuvastatin vs. Atorvastatin & Simvastatin	% Patients to NCEP ATP III goal (adjusted)	Rosuvastatin: 69.7%, Atorvastatin: 54.8%, Simvastatin: 51.2%	USA	[5][7]
Rosuvastatin 10 mg vs. Atorvastatin 10 &	Dominance Analysis	Rosuvastatin 10 mg was dominant (more)	Canada	[3]

20 mg, effective, lower
 Simvastatin 20 & cost) for
 40 mg, reductions in
 Pravastatin 40 LDL-C, TC/HDL-
 mg C ratio, and LDL-
 C goal
 attainment.

Table 2: Incremental Cost-Effectiveness Ratios (ICERs)

Statin Comparison	ICER per QALY Gained	Patient Population	Country/Perspective	Source
Rosuvastatin 20 mg vs. Simvastatin 40 mg	SEK 88,113	Framingham risk ≥30%	Sweden	[8]
Rosuvastatin 20 mg vs. Atorvastatin 40 mg	SEK 497,542	Framingham risk ≥20%	Sweden	[8]
Rosuvastatin vs. Generic Simvastatin (Men)	£9,735	55-year-old men, primary prevention	UK	[9]
Rosuvastatin vs. Generic Simvastatin (Women)	£15,184	55-year-old women, primary prevention	UK	[9]

Experimental Protocols and Methodologies

The findings presented are predominantly derived from pharmacoeconomic models that synthesize data from randomized controlled trials (RCTs) and real-world evidence. Below are the methodologies of key cited studies.

STELLAR Trial-Based Analyses

A significant body of cost-effectiveness research for **rosuvastatin** utilizes clinical data from the Statin Therapies for Elevated Lipid Levels compared Across doses to **Rosuvastatin** (STELLAR) trial.

- Objective: To compare the efficacy of **rosuvastatin** with atorvastatin, simvastatin, and pravastatin in reducing LDL-C and achieving cholesterol goals.
- Study Design: A randomized, open-label, parallel-group, multicenter trial.
- Population: Patients with hypercholesterolemia.
- Intervention: Patients were randomized to receive **rosuvastatin** (10, 20, 40, or 80 mg), atorvastatin (10, 20, 40, or 80 mg), simvastatin (10, 20, 40, or 80 mg), or pravastatin (10, 20, or 40 mg) for a specified duration.
- Economic Analysis Protocol:
 - Perspective: Typically from a healthcare payer's perspective (e.g., UK National Health Service, a US managed care payer).[1][6]
 - Effectiveness Measures: The primary clinical endpoints from the STELLAR trial, such as the percentage reduction in LDL-C and the proportion of patients achieving specific LDL-C goals (e.g., NCEP ATP III or European guidelines), were used as measures of effectiveness.[1][10]
 - Cost Inputs: Direct medical costs were considered, primarily the wholesale acquisition cost of the statins.[6][10] Some models also included costs for physician visits and laboratory tests.[6]
 - Model Type: Decision-analytic models were frequently employed to estimate the cost-effectiveness over a defined time horizon, often one year.[6]
 - Cost-Effectiveness Calculation: The incremental cost-effectiveness ratio (ICER) was calculated as the difference in cost between two comparators, divided by the difference in

their effectiveness. In many cases, **rosuvastatin** was found to be "dominant," meaning it was both more effective and less costly.[1][3][6]

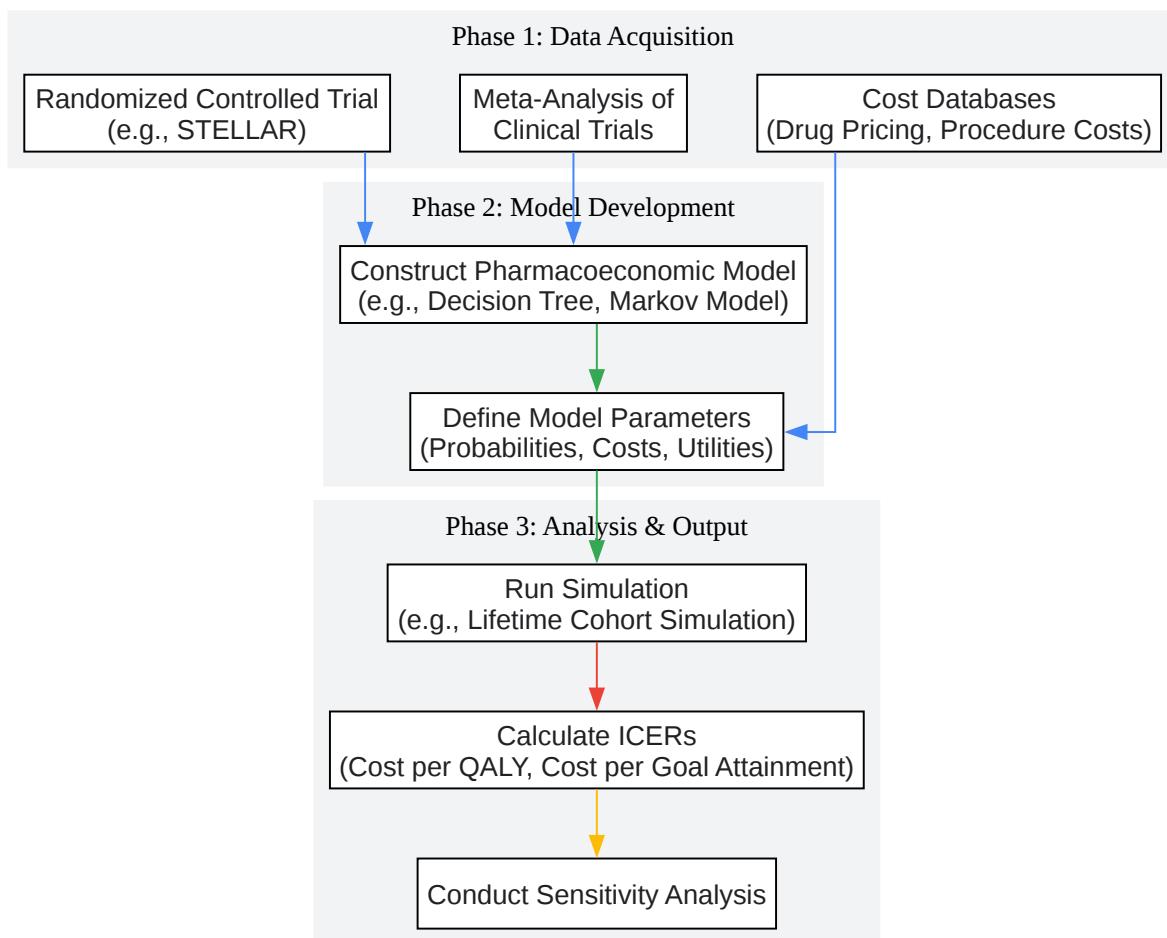
Long-Term Markov Modeling

For assessing long-term cost-effectiveness and impact on quality-adjusted life years (QALYs), researchers often employ Markov models.

- Objective: To extrapolate the short-term clinical trial data over a patient's lifetime to estimate the long-term costs and health outcomes (e.g., cardiovascular events, mortality).
- Model Structure: A state-transition model where a hypothetical cohort of patients transitions between different health states over time (e.g., 'well', 'post-myocardial infarction', 'post-stroke', 'dead'). The probabilities of transitioning between these states are influenced by the effectiveness of the statin therapy in reducing cardiovascular risk.
- Data Inputs:
 - Clinical Efficacy: Relative risk reductions for cardiovascular events derived from meta-analyses of statin trials (e.g., Cholesterol Treatment Trialists' Collaboration) and specific trials like JUPITER.[8][11]
 - Costs: Include drug acquisition costs, costs of managing cardiovascular events, and routine care costs.
 - Utilities: Health state utility values (to calculate QALYs) are sourced from existing literature or specific studies.
- Analysis: The model simulates the cohort's progression over a lifetime, accumulating costs and QALYs for each statin strategy. The ICER is then calculated as the incremental cost per QALY gained.
- Sensitivity Analysis: Probabilistic sensitivity analyses are typically performed to assess the impact of uncertainty in the model parameters on the results.[8]

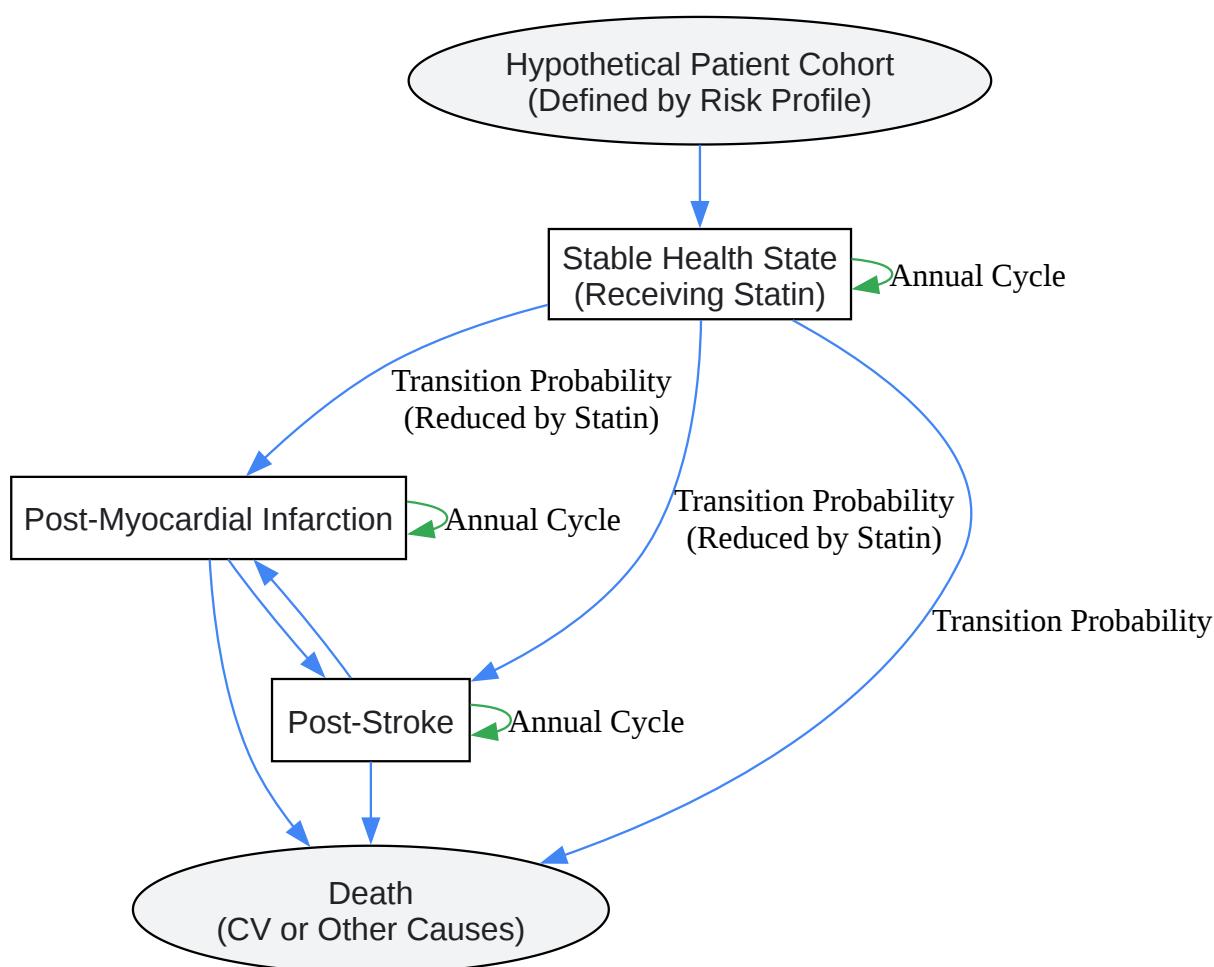
Visualizing Methodological Workflows

To further elucidate the processes involved in these research settings, the following diagrams illustrate the typical workflows for cost-effectiveness analysis.



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Caption: General workflow for a model-based cost-effectiveness analysis of statins.

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Caption: Simplified structure of a Markov model for long-term statin evaluation.

Conclusion for the Research Professional

The available evidence strongly suggests that **rosuvastatin** is a cost-effective option for lipid lowering. In many direct comparisons, particularly at commonly prescribed doses, it is dominant over other statins like atorvastatin and simvastatin, achieving better clinical outcomes at a lower or equivalent cost.^{[3][5][6][7]} When not dominant, the incremental cost to achieve additional clinical benefits, such as a greater percentage reduction in LDL-C or a higher rate of

goal attainment, is often well within the willingness-to-pay thresholds of many healthcare systems.^{[8][9]}

For researchers, these findings are critical. When designing clinical trials for new lipid-lowering agents, **rosuvastatin** serves as a robust and cost-effective comparator. For those developing pharmaco-economic models, the extensive literature on **rosuvastatin** provides a rich dataset for model validation and comparative analysis. The consistent performance of **rosuvastatin** in these economic evaluations underscores the importance of considering both clinical efficacy and economic impact in the development and positioning of new cardiovascular therapies.

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- To cite this document: BenchChem. [evaluating the cost-effectiveness of rosuvastatin compared to other statins in research settings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679574#evaluating-the-cost-effectiveness-of-rosuvastatin-compared-to-other-statins-in-research-settings]

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